molecular formula C14H21NO B1653427 N-Isopropylpentedrone CAS No. 18296-65-6

N-Isopropylpentedrone

Cat. No.: B1653427
CAS No.: 18296-65-6
M. Wt: 219.32
InChI Key: YKMMLFOYDTYAGR-UHFFFAOYSA-N
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Description

Contextualization of N-Isopropylpentedrone as a Substituted Cathinone (B1664624)

This compound is chemically classified as a substituted cathinone. smolecule.com The foundational compound, cathinone, is a naturally occurring stimulant found in the leaves of the Catha edulis (khat) plant. nih.govsemanticscholar.orgwww.gov.uk Synthetic cathinones are derivatives of this natural compound, featuring a phenethylamine (B48288) core with a ketone group at the beta carbon and an alkyl group at the alpha carbon. wikipedia.orgiiab.me

The structure of this compound is characterized by a pentedrone (B609907) backbone with an isopropyl group attached to the nitrogen atom. smolecule.com This specific substitution distinguishes it from other cathinone derivatives and influences its pharmacological profile. Like other synthetic cathinones, it is believed to act as a monoamine transporter inhibitor, primarily affecting the reuptake of dopamine (B1211576) and norepinephrine (B1679862). smolecule.com This mechanism of action is consistent with its classification as a psychomotor stimulant. nih.gov

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name1-phenyl-2-(propan-2-ylamino)pentan-1-one nih.gov
SynonymsIpavp, J82ET68TJQ nih.gov
Molecular FormulaC14H21NO nih.gov
Molecular Weight219.32 g/mol nih.gov
CAS Number18296-65-6 nih.govchemsrc.com

Evolution and Emerging Challenges Posed by Novel Psychoactive Substances Research

The proliferation of NPS, including synthetic cathinones like this compound, presents significant challenges to the scientific and regulatory communities. The rapid emergence of new derivatives makes it difficult to conduct thorough pharmacological and toxicological assessments for each compound. nih.govresearchgate.net

One of the primary challenges is the sheer number and chemical diversity of NPS. acs.org Clandestine laboratories continuously modify the chemical structures of these substances to create new, uncontrolled analogues. researchgate.net This constant evolution means that by the time a specific compound is identified and studied, several new and potentially more potent derivatives may have already appeared on the market. nih.gov

Further complicating research is the lack of comprehensive data on the human pharmacology of many NPS. semanticscholar.org Much of the available information comes from case reports of acute intoxications, which often involve the co-ingestion of multiple substances, making it difficult to attribute specific effects to a single compound. semanticscholar.org Controlled clinical studies are rare, limiting the understanding of dose-response relationships and long-term effects. herts.ac.uk

The analytical detection of NPS in biological samples also poses a significant hurdle. The constant emergence of new compounds requires forensic laboratories to continuously update their analytical methods and reference standards. semanticscholar.org Techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are crucial for the identification of these substances.

Historical Perspective on Cathinone Derivatives in Chemical and Pharmacological Research

The history of cathinone derivatives dates back to the early 20th century, long before their widespread appearance as NPS. The first written record of khat use dates to the 14th century. nih.gov The psychoactive properties of the khat plant have been recognized for centuries in East Africa and the Arabian Peninsula, where its leaves are chewed for their stimulant effects. nih.govsemanticscholar.org

The primary active compound in khat, cathinone, was not isolated until 1975 by a United Nations laboratory. nih.gov However, the synthesis of cathinone derivatives began much earlier. Methcathinone (B1676376), for instance, was first synthesized in 1928 and was even used as an antidepressant in the Soviet Union in the 1930s and 1940s. mdpi.commmu.ac.uk Mephedrone (B570743) was first described in scientific literature in 1929. semanticscholar.orgacs.org

Initially, research into these compounds was driven by the pharmaceutical industry's search for new therapeutic agents, such as anorectics and antidepressants. nih.govacs.org For example, diethylpropion, a cathinone derivative, was developed as an anorectic agent in the 1960s. nih.gov

The illicit use of synthetic cathinones on a larger scale began to be reported in the late 20th and early 21st centuries. semanticscholar.orgacs.org The rise of the internet provided a new platform for the distribution of these substances, often marketed as "research chemicals" or "bath salts" to circumvent drug laws. unodc.orgwww.gov.uk This led to a surge in their availability and a corresponding increase in reports of their use and associated harms, prompting legislative action in many countries. semanticscholar.orgwww.gov.uk

Table 2: Timeline of Key Events in Cathinone History

YearEvent
14th Century First written record of khat use. nih.gov
1928 Methcathinone first synthesized. mdpi.com
1929 Mephedrone first described in scientific literature. semanticscholar.orgacs.org
1960s Diethylpropion developed as an anorectic agent. nih.gov
1975 Cathinone isolated from khat leaves by a UN laboratory. nih.gov
Late 1980s - Early 1990s Reports of methcathinone abuse surface. acs.org
Early 2000s Mephedrone and other synthetic cathinones gain popularity as NPS. semanticscholar.orgacs.org
2010 The UK controls synthetic cathinones under a generic definition. www.gov.uk

Properties

CAS No.

18296-65-6

Molecular Formula

C14H21NO

Molecular Weight

219.32

IUPAC Name

1-phenyl-2-(propan-2-ylamino)pentan-1-one

InChI

InChI=1S/C14H21NO/c1-4-8-13(15-11(2)3)14(16)12-9-6-5-7-10-12/h5-7,9-11,13,15H,4,8H2,1-3H3

InChI Key

YKMMLFOYDTYAGR-UHFFFAOYSA-N

SMILES

CCCC(C(=O)C1=CC=CC=C1)NC(C)C

Canonical SMILES

CCCC(C(=O)C1=CC=CC=C1)NC(C)C

sequence

X

Origin of Product

United States

Chemical Synthesis and Reactivity of N Isopropylpentedrone

Established Synthetic Pathways for N-Isopropylpentedrone

The synthesis of this compound is typically a multi-step process beginning with commercially available precursors. The key steps involve the formation of an α-brominated ketone followed by the introduction of the isopropylamino group and subsequent salt formation for stability.

Alkylation Approaches in this compound Synthesis

Alkylation is a fundamental process in the synthesis of this compound, specifically referring to the introduction of the isopropyl group at the nitrogen atom. smolecule.com This is generally achieved through a process known as reductive amination, where a ketone precursor reacts with isopropylamine (B41738). The synthesis often starts with the bromination of 1-phenylpentan-1-one to create the intermediate 2-bromo-1-phenylpentan-1-one. This α-brominated ketone then serves as the substrate for the subsequent amination step.

Reduction Methodologies for Amine Structure Formation

The formation of the secondary amine structure in this compound is accomplished via reductive amination. wikipedia.org This process involves the reaction of the 2-bromo-1-phenylpentan-1-one intermediate with isopropylamine. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final secondary amine. wikipedia.org

Table 1: Comparative Analysis of Reductive Amination Methods for this compound Synthesis

Method Reducing Agent Solvent Yield (%) Purity (%)
NaBH₄-mediated Sodium Borohydride (B1222165) (NaBH₄) Tetrahydrofuran (THF) 60–65 95

This table is based on data from reference .

Hydrochloride Salt Formation Techniques

For increased stability and ease of handling, the free base of this compound is often converted into its hydrochloride salt. smolecule.com This is achieved by dissolving the free base in a suitable solvent, such as ethanol, and then treating it with concentrated hydrochloric acid (HCl). The addition of HCl is typically done dropwise in an ice bath until the pH of the solution is approximately 2. This process causes the this compound hydrochloride to precipitate out of the solution as crystals. The crystals are then collected through filtration, washed with a cold solvent like diethyl ether, and may be further purified by recrystallization to achieve higher purity, often exceeding 98%.

Chemical Reactivity and Transformations

This compound, as a substituted cathinone (B1664624), can undergo several chemical transformations, primarily involving its ketone and amine functional groups. smolecule.com

Oxidation Reactions and Product Characterization

This compound is susceptible to oxidation. smolecule.com The oxidation process can alter the compound's functional properties by targeting its core structure. smolecule.com Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide can be used to induce these reactions. The oxidation can lead to the formation of corresponding ketones or carboxylic acids, depending on the reaction conditions and the strength of the oxidizing agent used. smolecule.com For N-alkylated cathinone derivatives, metabolic pathways can also involve the hydroxylation of a methyl group on the aromatic ring, which can then be further oxidized to a carboxylic acid. nih.gov

Reduction Reactions to Secondary Amines

The ketone functional group within the this compound molecule can undergo reduction. smolecule.comsmolecule.com This reaction typically involves reducing agents like sodium borohydride or lithium aluminum hydride. The reduction of the β-keto group converts it into a secondary alcohol, resulting in the formation of an amino alcohol. nih.gov This transformation is a common metabolic pathway for many synthetic cathinones and affects the compound's biological activity. smolecule.comnih.gov

Table 2: Summary of Key Reactions of this compound

Reaction Type Reagent(s) Major Product(s)
Oxidation Potassium Permanganate, Chromium Trioxide Ketones, Carboxylic Acids

This table is based on data from references smolecule.comnih.gov.

Substitution Reactions and Functional Group Modifications

The structure of this compound offers several sites for substitution reactions and functional group modifications, a common practice in the clandestine synthesis of designer drugs to create new analogues with potentially altered properties or to circumvent legal controls. mdpi.comacs.org These modifications can occur at the aromatic ring, the alkyl side chain, or the amino group. acs.org

The secondary amine in this compound is a key site for nucleophilic substitution. It can react with various electrophiles. For instance, alkylation with alkyl halides can replace the isopropyl group with other alkyl groups, while acylation with acyl chlorides or anhydrides would form the corresponding amides. However, such reactions on secondary amines can be complicated by issues like overalkylation, where multiple alkyl groups are added. lumenlearning.com

Modifications are not limited to the amine group. The core structure can be altered in several ways:

Aromatic Ring Substitution: Electrophilic aromatic substitution can introduce various substituents (e.g., halogens, alkyl, or alkoxy groups) onto the phenyl ring. The position of these substituents can influence the molecule's electronic properties and interactions.

Alkyl Chain Modification: The length of the alkyl chain (the propyl group in the pentedrone (B609907) backbone) can be extended or shortened. researchgate.netosti.gov For example, changing the propyl group to a butyl group would yield a hexedrone analogue.

Carbonyl Group Reactions: The ketone group can undergo reduction to a secondary alcohol, which would significantly alter the compound's chemical nature, forming an aminoalcohol derivative.

These structural changes are characteristic of the evolution of synthetic cathinones, where clandestine chemists systematically alter different parts of the molecule to produce a wide array of compounds. mdpi.comacs.org

Precursor Identification and Analysis in Illicit Synthesis Contexts

The synthesis of this compound, like many synthetic cathinones, typically involves the reaction of key chemical precursors. Identifying and monitoring these precursors is a critical aspect of forensic chemistry and law enforcement efforts to control illicit drug manufacturing.

A common synthetic route is the reductive amination of a ketone precursor or the amination of a halogenated precursor. The primary starting materials for this compound are:

1-phenyl-1-pentanone: This is the foundational ketone.

Isopropylamine: This provides the N-isopropyl group.

The synthesis often proceeds through an intermediate, 2-bromo-1-phenylpentan-1-one , which is formed by the bromination of 1-phenyl-1-pentanone. This α-bromoketone is then reacted with isopropylamine in a nucleophilic substitution reaction to form this compound. wikipedia.org The instability of some primary and secondary aminoketones means they are often prepared and used as their more stable hydrochloride salts. wikipedia.org

In the context of illicit production, forensic analysis is crucial. Law enforcement agencies analyze seized samples not just for the final product but also for the presence of precursors, intermediates, and reaction byproducts. opcw.org This "chemical fingerprinting" can provide valuable intelligence on the synthetic route employed. mdpi.com

The analytical techniques used for this purpose are highly sensitive and include:

Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for separating and identifying volatile compounds in a mixture. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These techniques are particularly useful for analyzing less volatile or thermally unstable compounds like many synthetic cathinones and their precursors. mdpi.comsemanticscholar.org

Isotope Ratio Mass Spectrometry (IRMS): This can sometimes help determine the origin of the precursors by analyzing the isotopic ratios of elements like carbon and nitrogen, potentially linking different drug seizures to a common manufacturing source. mdpi.com

The continuous emergence of new psychoactive substances (NPS), including numerous cathinone derivatives, presents an ongoing challenge for forensic laboratories, requiring the constant development of new analytical methods and reference standards for identification. semanticscholar.orgwww.gov.uk

Pharmacological Characterization and Receptor Interactions of N Isopropylpentedrone

In Vitro Assessment of Monoamine Transporter Activity

N-Isopropylpentedrone functions as a monoamine reuptake inhibitor, a mechanism it shares with many other psychostimulants. It interacts with the transporters responsible for the re-clearing of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) from the synaptic cleft, leading to an increase in the extracellular concentration of these neurotransmitters. Research indicates that its primary mechanism is blocking the transporter proteins, as opposed to acting as a substrate that causes neurotransmitter release (efflux). The parent compound, pentedrone (B609907), has been shown to exhibit negligible dopamine or norepinephrine releasing activity, classifying it as a transporter inhibitor or "blocker". biorxiv.org

This compound demonstrates significant activity as a dopamine reuptake inhibitor. By binding to and blocking the dopamine transporter (DAT), it prevents the reuptake of dopamine from the synapse back into the presynaptic neuron. This action increases the duration and magnitude of dopaminergic signaling. The mechanism is characterized as competitive inhibition, where the compound occupies the transporter binding site, preventing dopamine from being transported. wikipedia.org This profile is consistent with transporter-inhibitor cathinones like MDPV and α-PVP, rather than monoamine releasers such as mephedrone (B570743). biorxiv.org

This compound's interaction with the serotonin transporter (SERT) is considerably weaker than its interaction with DAT and NET. While it does inhibit serotonin reuptake, its potency is significantly lower. This preferential activity for catecholamine transporters (DAT and NET) over the serotonin transporter is a defining characteristic. For its parent compound, pentedrone, the ratio of potency for inhibiting DAT versus SERT was found to be 54, indicating a strong preference for the dopamine transporter. biorxiv.org This pharmacological profile suggests that the serotonergic effects of this compound are less pronounced compared to its dopaminergic and noradrenergic effects.

Investigation of Trace Amine-Associated Receptor 1 (TAAR1) Modulatory Effects

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that can modulate monoaminergic systems. researchgate.netfrontiersin.org Activation of TAAR1 is known to influence dopaminergic, serotonergic, and glutamatergic neurotransmission. researchgate.netfrontiersin.org A key distinction between substituted cathinones and related amphetamines is their interaction with TAAR1. Amphetamines are known agonists of this receptor, a property which may contribute to a self-inhibitory effect on their own stimulating properties. In contrast, direct in vitro data for this compound's activity at TAAR1 is not prominently available in scientific literature. However, studies on the broader class of substituted cathinones have shown that they generally exhibit negligible activity at TAAR1. This lack of interaction at TAAR1 is a significant pharmacological differentiator from amphetamines.

Comparative Pharmacological Profiling within the Substituted Cathinone (B1664624) Class

The pharmacological profile of this compound is best understood in comparison to other substituted cathinones. These compounds can be broadly categorized as either "releasers" (transporter substrates) or "blockers" (transporter inhibitors).

Releasers : Compounds like mephedrone and methylone act as substrates for monoamine transporters. They are transported into the presynaptic neuron and cause a reversal of transporter function, leading to a significant, non-vesicular release of neurotransmitters. nih.gov

Blockers : Compounds like this compound (and its parent, pentedrone), α-PVP, and MDPV primarily act by inhibiting the reuptake of neurotransmitters without causing significant release. biorxiv.org

This mechanistic difference leads to distinct pharmacological effects. The activity of this compound is more aligned with potent stimulants like cocaine or methylphenidate, which are also dopamine-norepinephrine reuptake inhibitors. wikipedia.orgwikipedia.org

The table below presents comparative in vitro data for several substituted cathinones, illustrating the differences in their potencies at inhibiting the monoamine transporters. The values represent the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates higher potency.

Interactive Data Table: Comparative Monoamine Transporter Inhibition (IC₅₀ in nM)

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Primary MechanismDAT/SERT Ratio
Pentedrone 137537410Blocker54.1
Pentylone (B609909) 10083618Blocker6.2
Methylone 158151506Releaser/Blocker3.2
Mephedrone 14895042434Releaser1.6
α-PVP 12.710.1>10000Blocker>787
Cocaine 271309745Blocker2.7

Data sourced from multiple studies for comparative purposes. The DAT/SERT ratio is calculated as (1/SERT IC₅₀) / (1/DAT IC₅₀) and indicates selectivity for the dopamine transporter over the serotonin transporter.

This comparative data highlights that pentedrone, the parent compound of this compound, is a potent and selective dopamine and norepinephrine reuptake inhibitor with very weak action at the serotonin transporter. This profile is similar to that of the potent stimulant α-PVP and distinct from less selective compounds like pentylone or releasers like mephedrone.

Metabolic Pathways and Biotransformation of N Isopropylpentedrone

Identification of Phase I Metabolic Reactions

Phase I metabolism of N-Isopropylpentedrone is anticipated to follow pathways common to other synthetic cathinones, primarily involving reduction of the ketone group, removal of the N-isopropyl group, and hydroxylation at various positions on the molecule. These reactions are predominantly catalyzed by the cytochrome P450 (CYP450) enzyme system in the liver.

One of the principal Phase I metabolic routes for synthetic cathinones is the reduction of the β-keto group (oxo group) to a secondary alcohol. This biotransformation eliminates the ketone functional group, resulting in the formation of the corresponding alcohol metabolite, this compound-alcohol. Studies on the related compound N-ethylpentedrone (NEP) have shown that this β-keto reduction is a prominent pathway in human liver microsomes (HLM) mdpi.com. For this compound, this reaction would yield 1-phenyl-2-(isopropylamino)pentan-1-ol.

N-dealkylation, the enzymatic removal of an alkyl group from a nitrogen atom, is a classic Phase I metabolic reaction for many xenobiotics containing amine groups nih.govmdpi.com. For this compound, this involves the removal of the isopropyl group from the nitrogen atom, a process known as N-deisopropylation. This metabolic step would yield the primary amine metabolite, pentedrone (B609907) (1-phenyl-2-aminopentan-1-one). Research on structurally similar cathinones, such as NEP and N-butyl pentylone (B609909), confirms that N-dealkylation is a significant metabolic pathway observed in in vitro studies using human liver microsomes mdpi.comcaymanchem.com. Mechanistically, this process is catalyzed by CYP450 enzymes and involves the hydroxylation of the carbon atom attached to the nitrogen, forming an unstable intermediate that spontaneously breaks down to the dealkylated amine and acetone (B3395972) nih.gov.

Hydroxylation is another key Phase I pathway, involving the introduction of a hydroxyl (-OH) group onto the molecule. For this compound, this can occur at several positions:

Aromatic Hydroxylation: The phenyl ring can be hydroxylated, typically at the para (4') position, to form a phenolic metabolite.

Aliphatic Hydroxylation: The pentyl side chain can also be hydroxylated at various carbons.

Studies on NEP have identified both aromatic and aliphatic hydroxylation products researchgate.netnih.gov. Following initial hydroxylation, further oxidation can occur. For instance, a hydroxylated alkyl side chain can be further oxidized to a carboxylic acid, though this is generally a less common pathway for cathinones compared to reduction and dealkylation.

Table 1: Predicted Phase I Metabolites of this compound
Metabolic PathwayResulting MetaboliteChemical Name
Oxo Group ReductionThis compound-alcohol1-phenyl-2-(isopropylamino)pentan-1-ol
N-DealkylationPentedrone1-phenyl-2-aminopentan-1-one
Aromatic Hydroxylation4'-hydroxy-N-isopropylpentedrone1-(4-hydroxyphenyl)-2-(isopropylamino)pentan-1-one
Aliphatic HydroxylationHydroxy-N-isopropylpentedrone (side chain)1-phenyl-2-(isopropylamino)pentan-1-one with hydroxylated pentyl chain
Combined Pathways4'-hydroxy-pentedrone1-(4-hydroxyphenyl)-2-aminopentan-1-one

Elucidation of Phase II Conjugation Pathways

Following Phase I reactions, the resulting metabolites, now possessing polar functional groups like hydroxyl or amine groups, can undergo Phase II conjugation. This process involves attaching highly water-soluble endogenous molecules, which neutralizes reactive metabolites and facilitates their elimination from the body via urine or bile nih.gov.

Glucuronidation is the most common Phase II reaction, catalyzed by UDP-glucuronosyltransferases (UGTs) nih.govhyphadiscovery.com. This process transfers a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate nih.gov.

For the metabolites of this compound, glucuronidation can occur at two primary sites:

O-Glucuronidation: The hydroxyl group of the alcohol metabolite (from oxo-reduction) or the phenolic metabolite (from aromatic hydroxylation) can be conjugated with glucuronic acid to form an O-glucuronide researchgate.net. This is a major pathway for hydroxylated xenobiotics.

N-Glucuronidation: The secondary amine of the parent compound or the primary amine of the N-dealkylated metabolite (pentedrone) can also undergo glucuronidation hyphadiscovery.comnih.gov. N-glucuronidation of tertiary and secondary amines is a significant pathway in human drug metabolism, often catalyzed by the UGT1A4 enzyme hyphadiscovery.comhelsinki.fi.

In vitro studies with NEP and other cathinones have confirmed the formation of glucuronide conjugates mdpi.comfrontiersin.org. It is expected that this compound metabolites follow a similar pathway, resulting in highly polar glucuronide conjugates that are readily excreted.

Table 2: Predicted Phase II Metabolites of this compound
Phase I MetaboliteConjugation PathwayResulting Phase II Metabolite
This compound-alcoholO-GlucuronidationThis compound-alcohol glucuronide
4'-hydroxy-N-isopropylpentedroneO-Glucuronidation4'-hydroxy-N-isopropylpentedrone glucuronide
PentedroneN-GlucuronidationPentedrone-N-glucuronide

Methodologies for In Vitro Metabolic Profiling

The identification of metabolic pathways for novel compounds like this compound relies on established in vitro methodologies. These techniques simulate the metabolic processes of the liver and allow for the identification and characterization of resulting metabolites springernature.com.

The primary in vitro system for these studies is human liver microsomes (HLM) semanticscholar.orgnih.gov. HLMs are vesicles of the endoplasmic reticulum isolated from hepatocytes and contain a high concentration of Phase I enzymes, particularly the CYP450 superfamily springernature.com. For Phase II studies, HLM can be supplemented with necessary cofactors like UDPGA for glucuronidation nih.gov.

The typical workflow for an in vitro metabolic profiling study involves:

Incubation: The parent compound (this compound) is incubated with HLM in a buffered solution at physiological temperature (37°C). The reaction is initiated by adding enzyme cofactors (e.g., NADPH for Phase I, UDPGA for Phase II) nih.govmdpi.com.

Sample Quenching: After a set incubation time, the metabolic reaction is stopped, typically by adding a cold organic solvent like acetonitrile (B52724) frontiersin.org. This precipitates the microsomal proteins.

Extraction and Analysis: The mixture is centrifuged, and the supernatant containing the parent compound and its metabolites is collected for analysis.

Metabolite Detection: The primary analytical technique for metabolite detection and identification is high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) or tandem mass spectrometry (LC-MS/MS) nih.govnih.gov. This method separates the different compounds in the mixture and provides accurate mass data, which allows for the determination of the elemental composition of the metabolites and the identification of the metabolic transformations that have occurred (e.g., an increase of 16 Da indicates hydroxylation) nih.govdntb.gov.ua.

By comparing the analytical data from the incubated sample with a control sample (without cofactors), researchers can confidently identify the metabolites formed.

Postulated Metabolic Pathways and Metabolite Structure Elucidation Strategies

The metabolic fate of this compound, a synthetic cathinone (B1664624), is not yet extensively documented in dedicated scientific literature. However, based on comprehensive research into structurally similar N-alkylated cathinones, its metabolic pathways can be postulated. nih.govsemanticscholar.org The biotransformation of these compounds typically involves a series of Phase I and Phase II reactions aimed at increasing their polarity to facilitate excretion. nih.gov The elucidation of the resulting metabolites relies on a combination of advanced analytical techniques. nih.govtaylorandfrancis.com

Postulated Metabolic Pathways

The metabolism of this compound is presumed to follow pathways common to other synthetic cathinones, such as pentedrone and N-ethylpentedrone. oup.comnih.govmdpi.com These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. nih.govresearchgate.net

Phase I Metabolism: The initial phase of biotransformation involves the modification of the parent molecule through reactions like reduction, N-dealkylation, and hydroxylation. nih.govresearchgate.net

β-Keto Reduction: One of the principal metabolic routes for synthetic cathinones is the reduction of the β-keto group to a secondary alcohol, forming the corresponding dihydro-N-Isopropylpentedrone metabolite. oup.comdntb.gov.ua This reaction creates a new stereocenter, potentially resulting in diastereomeric alcohol metabolites.

N-Dealkylation: The removal of the N-isopropyl group is another expected major pathway. nih.gov This reaction would yield the primary amine metabolite, pentedrone (2-amino-1-phenyl-1-pentanone).

Hydroxylation: The molecule can undergo hydroxylation at various positions. This includes aromatic hydroxylation on the phenyl ring or aliphatic hydroxylation on the pentyl side chain. nih.govmdpi.com

Combined Pathways: Metabolites are often formed through a combination of these initial reactions. For example, a primary metabolite like pentedrone (from N-dealkylation) could subsequently undergo β-keto reduction. Similarly, the parent compound could be hydroxylated first and then undergo N-dealkylation or β-keto reduction. oup.commdpi.com

Phase II Metabolism: Following Phase I reactions, the newly introduced hydroxyl groups can be conjugated with endogenous molecules to significantly increase their water solubility. nih.govnih.gov

Glucuronidation: Hydroxylated metabolites and the product of β-keto reduction are likely to undergo conjugation with glucuronic acid. mdpi.com This is a common and major Phase II pathway for synthetic cathinones. nih.govdntb.gov.ua

The following table details the postulated primary metabolites of this compound.

Metabolite NameMetabolic ReactionChange in Molecular MassPostulated Formula
Dihydro-N-Isopropylpentedroneβ-Keto Reduction+2 DaC₁₄H₂₃NO
PentedroneN-Deisopropylation-42 DaC₁₁H₁₅NO
Hydroxy-N-IsopropylpentedroneAromatic or Aliphatic Hydroxylation+16 DaC₁₄H₂₁NO₂
DihydropentedroneN-Deisopropylation + β-Keto Reduction-40 DaC₁₁H₁₇NO
This compound GlucuronideGlucuronidation of a hydroxylated metabolite+176 Da (from hydroxylated metabolite)C₂₀H₂₉NO₈

Metabolite Structure Elucidation Strategies

Identifying and confirming the structure of novel psychoactive substance (NPS) metabolites is a critical task in clinical and forensic toxicology. mdpi.comnih.gov The process employs a multi-step analytical strategy combining metabolite generation with advanced separation and detection technologies.

In Vitro and In Vivo Models: The initial step involves generating metabolites using established biological systems.

In Vitro Models: Human liver microsomes (HLMs) and hepatocytes are commonly used to simulate human hepatic metabolism. mdpi.comresearchgate.net These systems contain the necessary CYP450 and other enzymes to produce Phase I and Phase II metabolites in a controlled environment. mdpi.com

In Vivo Models: Animal studies, often using rats or mice, provide insights into the complete metabolic profile, including excretion patterns. mdpi.com Analysis of authentic human urine samples from confirmed users offers the most direct evidence of human metabolism. oup.com

Analytical Techniques: A combination of chromatographic and spectrometric methods is essential for the separation, identification, and structural characterization of metabolites. taylorandfrancis.comresearchgate.net

Chromatographic Separation: Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is the standard method for separating the parent drug from its various metabolites in a complex biological matrix like urine or blood. fiu.edu

Mass Spectrometry (MS): Mass spectrometry is the cornerstone of metabolite identification. taylorandfrancis.com

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are crucial for determining the accurate mass of metabolites. This allows for the calculation of their elemental formula, providing strong evidence for the type of metabolic transformation that has occurred (e.g., an increase of 15.9949 Da indicates hydroxylation). mdpi.comfiu.edu

Tandem Mass Spectrometry (MS/MS): This technique involves fragmenting the metabolite ions and analyzing the resulting fragmentation patterns. nih.gov By comparing the fragmentation spectrum of a metabolite to that of the parent drug, structural changes can be localized. For instance, a modification on the aromatic ring would alter the mass of fragments containing that ring, while a change to the alkyl chain would not.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides compelling evidence for a metabolite's structure, it can sometimes be insufficient to differentiate between isomers (e.g., hydroxylation at different positions on the aromatic ring). nih.gov NMR spectroscopy is the definitive method for unambiguous structure elucidation. hyphadiscovery.com However, it requires isolating a sufficient quantity of the pure metabolite (typically micrograms), which can be challenging. hyphadiscovery.com

The following table summarizes the key analytical techniques and their roles in metabolite structure elucidation.

Analytical TechniqueRole in Structure Elucidation
HPLC / UHPLC Separates parent drug from various metabolites in a biological sample.
High-Resolution MS (HRMS) Provides accurate mass measurement to determine the elemental composition (molecular formula) of metabolites.
Tandem MS (MS/MS) Generates fragmentation patterns that help to localize the site of metabolic modification on the molecule.
NMR Spectroscopy Offers unambiguous structural confirmation, including the precise location of functional groups and stereochemistry. nih.govhyphadiscovery.com

Advanced Analytical and Forensic Methodologies for N Isopropylpentedrone Detection

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to forensic drug analysis, allowing for the separation of a target compound from complex mixtures, such as seized materials or biological matrices. The choice of technique often depends on the volatility and thermal stability of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic laboratories for the identification of volatile and thermally stable compounds like N-Isopropylpentedrone. In GC-MS, the compound is first vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the gas chromatograph column. Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a predictable and reproducible manner.

The fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" for the compound. For this compound, the fragmentation is characterized by alpha-cleavage, a common pathway for cathinone (B1664624) derivatives. This process involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable iminium cation. This iminium ion is often the most abundant fragment observed (the base peak).

Key analytical data for the identification of this compound by GC-MS have been reported in forensic databases.

Analytical ParameterValueSignificance
Retention Time (RT)4.21 minTime taken for the compound to elute from the GC column, used for initial identification.
Base Peak (m/z)114Represents the most abundant fragment ion, corresponding to the characteristic iminium cation formed by alpha-cleavage.
Other Significant Ions (m/z)72, 77Additional fragment ions that contribute to the unique mass spectrum, aiding in confirmatory identification.

Data sourced from the RESPONSE project database.

For compounds that are thermally labile or non-volatile, Liquid Chromatography (LC) is the preferred separation method. When coupled with high-resolution tandem mass spectrometry (HRMS/MS), it becomes an exceptionally powerful tool for NPS identification. This technique offers high sensitivity and specificity, making it ideal for detecting trace amounts of substances in complex matrices without the need for chemical derivatization.

In an LC-HRMS/MS analysis of this compound, the protonated molecule ([M+H]+) would first be selected as the precursor ion. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to fragment into specific product ions. The high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, can measure the mass-to-charge ratio of these ions with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of the parent molecule and its fragments, providing a very high degree of confidence in the identification and distinguishing it from isomers with the same nominal mass.

Liquid Chromatography with Diode Array Detection (LC-DAD), also known as LC-PDA (Photodiode Array), is a robust and widely used technique for the quantification of known compounds. As this compound passes through the detector after chromatographic separation, it is exposed to ultraviolet (UV) light across a range of wavelengths simultaneously.

The molecule absorbs UV light due to the presence of a chromophore—in this case, the benzoyl moiety (the phenyl ring conjugated with the carbonyl group). The resulting UV spectrum is a plot of absorbance versus wavelength, with a characteristic absorption maximum (λmax). This spectrum can be used to confirm the identity of the compound against a reference standard and, more importantly, to determine its concentration based on the intensity of the absorbance at λmax. While not as definitive as mass spectrometry for identification, its reliability and simplicity make it valuable for quantitative analysis in forensic chemistry.

Spectroscopic and Spectrometric Characterization Methods

While chromatography coupled with mass spectrometry is excellent for identifying and quantifying a compound in a mixture, spectroscopic techniques are employed to characterize the pure substance and definitively elucidate its molecular structure.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups within a molecule. When a sample is irradiated with infrared light, its chemical bonds vibrate at specific frequencies, absorbing energy and producing a unique infrared spectrum. This spectrum acts as a molecular fingerprint, with different peaks corresponding to specific types of bonds. For this compound, FT-IR analysis, often performed using an Attenuated Total Reflectance (ATR) accessory, is used for confirmation.

The expected characteristic absorption bands for this compound provide clear evidence of its key structural features.

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
Ketone (C=O)~1685 cm⁻¹Carbonyl Stretch
Secondary Amine (N-H)~3300-3500 cm⁻¹N-H Stretch
Aromatic Ring (C=C)~1600-1450 cm⁻¹C=C Ring Stretch
Aromatic C-H~3000-3100 cm⁻¹C-H Stretch
Aliphatic C-H~2850-2960 cm⁻¹C-H Stretch (propyl and isopropyl groups)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical method for the complete and unambiguous determination of molecular structure. It provides detailed information about the chemical environment of each atom (specifically hydrogen and carbon) within a molecule. Forensic laboratories and chemical suppliers rely on NMR to definitively confirm the identity and structure of new synthetic compounds like this compound.

Several NMR experiments are used in concert for full structural elucidation:

¹H NMR (Proton NMR): This experiment identifies all the unique hydrogen atoms in the molecule. The chemical shift of each proton signal indicates its electronic environment, the integration (area under the peak) reveals the number of protons of that type, and the splitting pattern (multiplicity) shows how many neighboring protons it has. This allows for the clear identification of the propyl, isopropyl, and phenyl moieties.

¹³C NMR (Carbon NMR): This technique detects the carbon atoms in the molecule, providing information on the carbon skeleton. The chemical shift of each carbon signal helps to identify the type of carbon (e.g., carbonyl, aromatic, aliphatic).

2D NMR (e.g., COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for piecing the structure together. COSY (Correlation Spectroscopy) shows which protons are coupled to each other (i.e., are on adjacent carbons). HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom to which it is directly attached. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range connections between protons and carbons (typically over two or three bonds). By combining the information from these experiments, analysts can map out the entire molecular structure of this compound with certainty, confirming the precise connectivity of the phenyl ring, carbonyl group, pentyl chain, and the N-isopropyl group, distinguishing it from any possible structural isomers.

Surface-Enhanced Raman Scattering (SERS) for Trace Detection

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive spectroscopic technique capable of detecting trace amounts of analytes, making it a powerful tool for forensic science. nih.govfiu.edu The technique overcomes the primary limitation of conventional Raman spectroscopy—its inherently weak signal—by amplifying the Raman scattering of molecules adsorbed onto or very near to a nanostructured metallic surface, typically gold or silver. nih.govclinmedjournals.orgmdpi.com The enhancement factor can be substantial, in some cases allowing for single-molecule detection. clinmedjournals.org

For a molecule like this compound, SERS offers a promising avenue for rapid and sensitive detection from complex samples. The methodology would involve the interaction of the analyte with a SERS-active substrate, such as silver or gold nanoparticles in a colloidal solution. fiu.edufrontiersin.org The choice of nanoparticles and the use of an aggregating agent (e.g., magnesium chloride) are critical for creating "hot spots" where the electromagnetic enhancement is maximized, leading to a significantly amplified spectral signal. fiu.eduresearchgate.net

Research on other synthetic cathinones has demonstrated the feasibility of SERS for distinguishing between structurally similar analogs. frontiersin.org The resulting SERS spectrum provides a unique vibrational fingerprint of the molecule, allowing for its specific identification. For this compound, characteristic peaks corresponding to the vibrations of its aromatic ring, carbonyl group, and alkylamine chain would be expected. Density Functional Theory (DFT) calculations can be employed to predict these Raman frequencies, which are then compared with experimental data to confirm the identity of the substance. fiu.edu The entire analytical process, from sample introduction to spectral acquisition, can often be completed in under a minute, highlighting its potential for on-site screening. fiu.edu

Table 1: SERS Parameters for Synthetic Cathinone Detection This table is illustrative and based on general findings for synthetic cathinones, as specific data for this compound is not available.

ParameterDescriptionExample from Cathinone Studies
SERS SubstrateNanostructured metal used for signal enhancement.Hydroxylamine-reduced Silver (Ag) or Gold (Au) colloids frontiersin.org
Aggregating AgentInduces nanoparticle aggregation to create "hot spots".Magnesium Chloride (MgCl2), Sodium Chloride (NaCl) frontiersin.orgresearchgate.net
Excitation LaserWavelength of the laser used to induce Raman scattering.632.8 nm, 785 nm polimi.it
Detection LimitThe lowest concentration of an analyte that can be reliably detected.Can reach micromolar (μM) to nanomolar (nM) levels nih.gov

Immunoassay and Colorimetric Screening Approaches for Preliminary Identification

Before confirmatory analysis with more sophisticated instrumentation, forensic laboratories often employ rapid, cost-effective screening tests for the preliminary identification of suspected substances. Immunoassays and colorimetric spot tests serve this purpose, indicating the potential presence of a particular drug class. nih.gov

Immunoassays for synthetic cathinones are designed to detect a common structural motif within the cathinone family. These tests rely on the principle of competitive binding between an antibody, a labeled drug conjugate, and the drug that may be present in the sample. While highly sensitive, a significant challenge with immunoassays is cross-reactivity. Due to structural similarities, the test may produce a positive result for a range of cathinone derivatives, and sometimes even for structurally related compounds from other classes like amphetamines. Therefore, a positive result is considered presumptive and requires confirmation by a more specific technique.

Colorimetric spot tests are another mainstay of presumptive chemical identification. nih.gov These tests involve applying a specific chemical reagent to a small amount of the suspected substance and observing a characteristic color change. researchgate.net While no single color test is specific to all synthetic cathinones, a panel of different reagents can provide clues to the substance's identity. google.comforensicresources.org For instance, a protocol using copper(II) nitrate, neocuproine, and sodium acetate (B1210297) has been developed to presumptively identify synthetic cathinones, which typically yield a yellow-orange color after gentle heating. nih.govnih.gov this compound, as a member of the cathinone class, would be expected to react positively with such class-specific reagents. However, these tests are not specific and cannot distinguish between different cathinone analogs. nih.gov

Chemometric Applications in Forensic Chemical Analysis

Chemometrics utilizes mathematical and statistical methods to extract maximal chemical information from analytical data. researchgate.netd-nb.info In forensic science, it is an invaluable tool for handling the large and complex datasets generated by modern analytical instruments and for providing a more objective interpretation of evidence. nih.govnih.gov

Drug profiling aims to establish links between different drug seizures by comparing their chemical and physical characteristics. researchgate.net When analyzing this compound samples using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), a significant amount of data is produced. Chemometric methods, such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), are applied to process this data. nih.gov

These techniques can reduce the dimensionality of the data and reveal underlying patterns or groupings. nih.gov For example, PCA can be used to visualize the relationships between different samples based on their chemical profiles (e.g., impurities from a specific synthesis route). Samples that cluster together in a PCA scores plot may share a common origin. This approach allows forensic chemists to move beyond simple visual comparison of data and make more statistically robust connections between cases. researchgate.net

The validation of an analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. gavinpublishers.comjddtonline.infoijrrjournal.com Statistical validation is a core component of this process. For a method designed to detect and quantify this compound, several key parameters must be statistically evaluated. iosrphr.org

Table 2: Key Parameters for Statistical Validation of Analytical Methods

Validation ParameterDefinitionStatistical Metric Example
AccuracyThe closeness of the measured value to the true value. iosrphr.orgPercent recovery of a known amount of spiked analyte. ijrrjournal.com
PrecisionThe closeness of agreement among a series of measurements from the same sample. ikev.orgRelative Standard Deviation (RSD) of replicate measurements. ikev.org
SpecificityThe ability to assess the analyte unequivocally in the presence of other components. gavinpublishers.comAnalysis of blank and placebo matrices to ensure no interference.
Limit of Detection (LOD)The lowest amount of analyte in a sample that can be detected. gavinpublishers.comSignal-to-noise ratio (typically 3:1).
Limit of Quantitation (LOQ)The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. gavinpublishers.comSignal-to-noise ratio (typically 10:1).
LinearityThe ability to elicit test results that are directly proportional to the concentration of the analyte. jddtonline.infoCorrelation coefficient (r²) of the calibration curve.
RobustnessA measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. ikev.orgEvaluating the effect of minor changes in pH, temperature, or mobile phase composition.

Challenges in Detection and Identification of Novel Cathinones in Complex Matrices

The detection of novel cathinones like this compound, particularly in biological samples (e.g., blood, urine) or seized materials with multiple adulterants, is fraught with challenges. umw.edu.plnih.gov The low concentrations often present in biological fluids require highly sensitive instrumentation. umw.edu.pl Furthermore, the extensive metabolism of these compounds can make detection of the parent drug difficult, necessitating methods that can also identify key metabolites. nih.gov

A primary challenge is the sheer number and constant evolution of NPS. umw.edu.pl Clandestine labs frequently introduce new analogs by making slight modifications to existing chemical structures, creating compounds that may not be covered by existing laws or detectable by standard screening methods. umw.edu.plnih.gov This dynamic nature of the illicit drug market requires forensic laboratories to be adaptable and continuously update their analytical procedures.

Confirmatory identification of a novel compound like this compound heavily relies on matching its analytical signature (e.g., mass spectrum) to a known reference standard in a spectral library. nist.gov Commercial mass spectral libraries are extensive but often lag behind the emergence of new designer drugs. When a novel analog is encountered, it may not be present in these databases, making identification challenging.

To overcome this, forensic laboratories develop and maintain their own in-house spectral libraries. nist.gov When a new, unidentifiable cathinone is seized, it must be fully characterized using techniques such as Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry to elucidate its structure. Once confirmed, its mass spectrum and chromatographic retention time are added to the in-house library. This allows for the rapid identification of the same substance in future cases.

For this compound, its thermal instability presents an added complication for methods like GC-MS. smolecule.com Thermal degradation during analysis can lead to the formation of artifact peaks and an altered fragmentation pattern, which may not match the library spectrum of the intact parent compound. smolecule.com This underscores the importance of using analytical conditions that minimize degradation (e.g., lower injection port temperatures) and developing library entries that account for potential degradation products. smolecule.com The use of "soft" ionization techniques or alternative methods like LC-MS, which operate at lower temperatures, is often preferred for thermally labile compounds like many synthetic cathinones. umw.edu.plsmolecule.com

Discrimination of Structural Isomers and Analogs

The unambiguous identification of this compound is complicated by the presence of numerous structural isomers and analogs. These compounds often share the same molecular weight and exhibit similar mass spectral fragmentation patterns, making their differentiation a significant analytical challenge. Forensic laboratories routinely employ a combination of chromatographic and spectroscopic techniques to distinguish between these closely related compounds.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in forensic drug analysis. While many cathinone isomers exhibit nearly identical mass spectra under standard electron ionization (EI) conditions, subtle differences in fragmentation patterns can be exploited. For instance, the position of substituents on the aromatic ring or alterations in the alkyl chain can lead to variations in the relative abundance of certain fragment ions. However, reliance on mass spectral interpretation alone is often insufficient for conclusive identification. Chromatographic separation is, therefore, crucial. Isomers of this compound, such as N-ethylpentedrone, may have distinct retention times on a given GC column, allowing for their differentiation.

Table 1: Potential Structural Isomers of this compound

Compound Name Molecular Formula Structural Difference from this compound
N-Ethylpentedrone C13H19NO N-ethyl group instead of N-isopropyl group
N-Propylbutphedrone C14H21NO Propyl group on the nitrogen and a butyl side chain

This table is illustrative and not exhaustive.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and is particularly useful for differentiating isomers. By carefully selecting precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode, specific fragmentation pathways unique to each isomer can be targeted. The choice of quantifier and qualifier ion ratios, combined with chromatographic retention time, provides a high degree of confidence in isomer identification.

Furthermore, advanced techniques such as gas chromatography coupled with infrared spectroscopy (GC-IRD) and nuclear magnetic resonance (NMR) spectroscopy can provide definitive structural information, although these are less commonly used in routine forensic casework due to cost and complexity. Derivatization, a process of chemically modifying the analyte prior to analysis, can also enhance the chromatographic separation and mass spectral differences between isomers.

Methodologies for Low Concentration Analysis

The detection of this compound at low concentrations is critical in forensic toxicology, where samples may contain only trace amounts of the substance. The development of validated and highly sensitive methods is essential for accurate quantification in biological matrices such as blood and urine, as well as in seized materials with low purity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for trace analysis due to its high sensitivity and selectivity. The optimization of sample preparation is a key factor in achieving low limits of detection (LOD) and quantification (LOQ). Solid-phase extraction (SPE) is a commonly employed technique to isolate and concentrate this compound from complex biological matrices, removing potential interferences and improving analytical sensitivity.

Method validation is a critical component of low concentration analysis to ensure the reliability of the results. Key validation parameters include linearity, accuracy, precision, LOD, and LOQ. For forensic applications, it is crucial to establish these parameters within the expected concentration range found in authentic samples.

Table 2: Example of LC-MS/MS Parameters for Synthetic Cathinone Analysis

Parameter Typical Value/Condition
Chromatography
Column C18 reversed-phase
Mobile Phase Gradient of acetonitrile (B52724) and water with formic acid
Flow Rate 0.3 - 0.5 mL/min
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]+ of this compound
Product Ions (m/z) Specific fragments for quantification and qualification
Limit of Detection (LOD) Typically in the low ng/mL range in biological samples

These parameters are illustrative and require optimization for specific instrumentation and applications.

The selection of appropriate MRM transitions is vital for the sensitivity and specificity of the LC-MS/MS method. One transition is typically used for quantification, while a second, qualifier transition confirms the identity of the compound. The ratio of the quantifier to qualifier ion responses should remain constant across calibrators and unknown samples.

Recent advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS), further enhance the capabilities for low-level detection and identification of this compound and its metabolites, providing greater confidence in analytical findings even at trace concentrations.

Structure Activity Relationship Sar and Computational Modeling of N Isopropylpentedrone

Influence of N-Isopropyl Group on Molecular Interactions and Pharmacological Activity

N-Isopropylpentedrone is a substituted cathinone (B1664624) featuring a pentedrone (B609907) backbone with an isopropyl group attached to the nitrogen atom. smolecule.com The nature of the N-alkyl substituent is a critical determinant of a cathinone's activity at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.govnih.gov

Initial research suggests that this compound, like other related cathinones, likely acts by interacting with dopamine and norepinephrine transporters, leading to an increase in the extracellular levels of these neurotransmitters. smolecule.com The protonated amine is crucial for an initial ionic interaction with key acidic residues, such as a conserved aspartate residue (Asp79) in the human dopamine transporter (hDAT), which anchors the ligand in the binding pocket. nih.govpurdue.edu The surrounding hydrophobic amino acids then interact with the rest of the molecule. The bulky N-isopropyl group's specific orientation and interactions within this pocket would ultimately define the compound's pharmacological activity.

Comparative Structure-Activity Relationship Analysis with Other Substituted Cathinones

To understand the SAR of this compound, it is essential to compare it with structurally similar cathinones, particularly those that differ in the N-alkylation and the length of the α-carbon side chain. The parent compound, pentedrone, possesses an N-methyl group and an α-propyl side chain.

Studies on a series of second-generation synthetic cathinones have provided valuable data on how these structural features modulate activity at DAT and SERT. For instance, N-ethyl-pentedrone (NEPD), which differs from pentedrone only by the substitution of an N-methyl with an N-ethyl group, shows a more than twofold increase in potency as a dopamine uptake inhibitor. frontiersin.orgfrontiersin.org This suggests that for the pentedrone scaffold, a small increase in the size of the N-alkyl group from methyl to ethyl is beneficial for DAT inhibition.

However, this trend does not continue indefinitely. As the N-alkyl group becomes larger and bulkier, as with the isopropyl group in this compound, a decrease in potency relative to the N-ethyl analogue is expected due to steric constraints. All these compounds are highly selective for the dopamine transporter over the serotonin transporter, a hallmark of their stimulant-like profile. frontiersin.org Pentedrone and NEPD show DAT/SERT selectivity ratios of 666 and 1,511, respectively, indicating a strong preference for DAT. frontiersin.org It is hypothesized that this compound maintains this high DAT selectivity.

The α-propyl chain is also a key feature. SAR studies have shown that increasing the length of this aliphatic side chain from a methyl to a propyl group generally increases the potency of DAT inhibition. acs.org This indicates that the α-propyl group of the pentedrone backbone provides optimal hydrophobic interactions within the DAT binding site.

CompoundN-Alkyl Groupα-Alkyl ChainDAT IC₅₀ (µM)SERT IC₅₀ (µM)DAT/SERT Ratio
PentedroneMethylPropyl0.21 ± 0.02137.9 ± 13.4666
N-Ethyl-Pentedrone (NEPD)EthylPropyl0.09 ± 0.01135.8 ± 11.21511
This compoundIsopropylPropylData Not AvailableData Not AvailableData Not Available
Data for Pentedrone and NEPD sourced from Nadal-Gratacós et al. (2021). frontiersin.org The IC₅₀ value is the concentration of the drug that inhibits 50% of transporter activity. A lower value indicates higher potency. The DAT/SERT ratio indicates selectivity for the dopamine transporter.

Computational Approaches for Predicting Receptor Binding and Potency

Computational chemistry provides powerful tools to investigate how ligands like this compound interact with their biological targets at a molecular level, offering insights that can explain and predict pharmacological activity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. purdue.edu For this compound, docking simulations would typically involve placing the molecule into the three-dimensional structure of the human dopamine transporter (hDAT).

The simulation would likely confirm that the protonated amine of this compound forms a critical salt bridge with the negatively charged residue Asp79 in the hDAT binding pocket. nih.govresearchgate.net The phenyl ring would engage in hydrophobic and π-π stacking interactions with aromatic residues like Phe76, Tyr156, and Phe320, while the α-propyl chain would occupy a hydrophobic pocket. nih.govresearchgate.net The key area of investigation would be the orientation of the N-isopropyl group. Docking studies could reveal whether this bulky group fits comfortably within the binding site or if it causes steric clashes with nearby amino acids, such as Val152, which could lead to a lower binding affinity compared to smaller N-alkyl analogues. nih.govresearchgate.net

QSAR is a computational method that aims to find a statistical relationship between the physicochemical properties of a series of compounds and their biological activity. researchgate.net A QSAR model for N-alkylated pentedrone analogues could be developed by correlating calculated molecular descriptors with experimentally determined potencies for DAT inhibition.

Relevant descriptors would include steric parameters (e.g., molecular volume of the N-substituent), electronic properties, and lipophilicity (logP). By building a mathematical model based on data from known compounds like pentedrone and NEPD, a QSAR study could predict the IC₅₀ value of this compound and other related, yet untested, cathinones. Such models are valuable for prioritizing the synthesis of novel compounds and for understanding which molecular properties are most critical for biological activity. researchgate.net

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a cathinone acting as a DAT inhibitor, a pharmacophore model would typically consist of:

A positive ionizable feature , representing the protonated nitrogen atom essential for the interaction with Asp79.

A hydrophobic/aromatic center , corresponding to the phenyl ring.

A hydrogen bond acceptor , represented by the β-keto group.

One or more additional hydrophobic regions , representing the α-alkyl and N-alkyl groups.

The precise spatial arrangement and distances between these features are crucial for optimal binding to the dopamine transporter. By mapping this compound onto such a pharmacophore, researchers can assess its geometric and chemical fit. This approach is also widely used for virtual screening of large chemical databases to discover novel compounds that match the pharmacophore and may possess similar pharmacological activity.

Elucidation of Structural Modifications and Their Impact on Biological Activity

The biological activity of synthetic cathinones is highly sensitive to structural modifications at the aromatic ring, the α-carbon, and the amino group. For the pentedrone series, SAR demonstrates a clear and predictable pattern of activity based on these modifications.

N-Alkylation: The amine substitution is a primary modulator of potency and mechanism of action (releaser vs. reuptake inhibitor). Activity at DAT appears to have a parabolic relationship with the size of the N-alkyl group. Potency increases when moving from N-methyl (pentedrone) to N-ethyl (NEPD), suggesting the DAT binding site can accommodate a slightly larger group, leading to enhanced interactions. frontiersin.orgfrontiersin.org However, further increasing the steric bulk with an isopropyl group is expected to surpass the optimal size, leading to a decrease in potency due to steric hindrance.

α-Alkyl Chain: The length of the α-alkyl chain is another critical factor. Studies on various cathinone series show that potency at DAT increases with chain length up to a propyl or butyl group, after which it tends to decrease. acs.org The α-propyl chain of the pentedrone scaffold appears to be near-optimal for DAT inhibitory activity, providing a balance of lipophilicity and conformational flexibility to fit within the transporter's binding site.

Future Directions in N Isopropylpentedrone Research

Development of Novel Analytical Standards and Certified Reference Materials

Future research must prioritize the synthesis and certification of N-Isopropylpentedrone and its primary metabolites. This involves not only the chemical synthesis but also a rigorous characterization process under international standards such as ISO 17034 and ISO/IEC 17025 to ensure the accuracy and reliability of the reference materials. nps.gov The development of these standards is crucial for a variety of applications, including:

Forensic Analysis: To unequivocally identify this compound in seized materials.

Clinical Toxicology: To detect and quantify the compound in biological samples from individuals who have consumed it.

Urine Drug Testing: For routine monitoring and screening purposes.

Pharmaceutical Research: To enable further pharmacological and toxicological studies.

The timely provision of these analytical standards is critical for law enforcement, healthcare professionals, and researchers to keep pace with the ever-changing landscape of NPS. state.govarchives.gov

Advanced Pharmacological Studies on Receptor Subtype Specificity and Ligand Bias

A deeper understanding of the pharmacological profile of this compound is crucial for predicting its potential for abuse and its psychoactive effects. Future research should move beyond basic affinity studies to explore the nuances of its interactions with monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).

Receptor Subtype Specificity:

Initial research suggests that this compound, like other synthetic cathinones, primarily acts as a monoamine transporter inhibitor. wada-ama.orgherts.ac.uk However, the precise affinity and selectivity for different transporter subtypes remain to be fully elucidated. Advanced pharmacological studies should aim to:

Determine the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound at DAT, SERT, and NET with high precision.

Compare its transporter interaction profile to that of well-characterized cathinones like pentedrone (B609907) and N-ethylpentedrone to understand the influence of the N-isopropyl group.

Investigate whether this compound exhibits "hybrid" properties, acting as a reuptake inhibitor at one transporter while acting as a releasing agent at another. unodc.org

Ligand Bias:

The concept of ligand bias, or functional selectivity, posits that a ligand can stabilize different receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others. unodc.org This can result in compounds with distinct physiological effects, even if they bind to the same receptor. Future research on this compound should investigate:

Whether it exhibits biased agonism at its target receptors.

Which signaling pathways are preferentially activated by this compound.

How ligand bias might contribute to its specific psychoactive effects and toxicological profile.

Understanding these sophisticated pharmacological properties will provide a more complete picture of this compound's mechanism of action and its potential impact on human health.

In-depth Metabolic Profiling and Enzyme Characterization for Comprehensive Understanding

To accurately assess the duration of action and to identify reliable biomarkers of consumption, a thorough understanding of this compound's metabolism is essential. In vitro studies using human liver microsomes (HLMs) are a critical first step in this process. nps.govnovelpsychoactivesubstances.orgodu.edu

Future research in this area should focus on:

Metabolite Identification: Incubating this compound with HLMs to identify the major phase I and phase II metabolites. Common metabolic pathways for synthetic cathinones include β-keto reduction, hydroxylation of the alkyl chain and aromatic ring, and N-dealkylation. state.govwada-ama.orgnovelpsychoactivesubstances.org

Enzyme Characterization: Identifying the specific cytochrome P450 (CYP) isoenzymes responsible for the metabolism of this compound. archives.govcndblog.org This information is crucial for predicting potential drug-drug interactions.

Metabolic Stability: Determining the rate of metabolism of this compound to estimate its in vivo half-life and clearance. nps.govnovelpsychoactivesubstances.orgodu.edu

The table below outlines the expected major metabolic pathways for this compound based on studies of similar cathinones.

Metabolic PathwayDescriptionPotential Metabolites
β-Keto Reduction The ketone group on the pentedrone backbone is reduced to a hydroxyl group.N-Isopropyl-dihydro-pentedrone
Hydroxylation A hydroxyl group is added to the propyl side chain or the phenyl ring.Hydroxy-N-Isopropylpentedrone
N-Dealkylation The isopropyl group is removed from the nitrogen atom.Pentedrone

In-depth metabolic studies will provide the necessary data for forensic laboratories to develop comprehensive analytical methods for detecting this compound and its metabolites in biological samples.

Predictive Modeling for Emerging Cathinone (B1664624) Derivatives to Anticipate Their Properties

The sheer number and rapid emergence of new cathinone derivatives make it impractical to conduct extensive laboratory studies on every new compound. Predictive modeling, using computational approaches, offers a valuable tool to anticipate the properties of these emerging substances. bluemonarchgroup.comdoi.govcallexa.com

Quantitative Structure-Activity Relationship (QSAR):

QSAR models are statistical models that relate the chemical structure of a compound to its biological activity. unodc.orgwada-ama.orgeuropa.eu Future research can develop and validate QSAR models for synthetic cathinones to predict:

Binding affinities for monoamine transporters.

Potential for psychoactive effects.

Likely metabolic pathways.

These models can help prioritize which new compounds warrant more intensive laboratory investigation.

Molecular Docking and In Silico Metabolism Prediction:

Molecular docking simulations can be used to predict how this compound and its analogs bind to the active sites of monoamine transporters and metabolic enzymes. europa.eu In silico metabolism prediction tools can also be employed to forecast the likely metabolites of new cathinone derivatives. herts.ac.ukunodc.org These computational methods can provide rapid insights into the potential pharmacology and metabolism of emerging NPS, allowing for a more proactive response.

Harmonization of Global Research Efforts and Data Sharing on New Psychoactive Substances

The challenge posed by NPS is a global issue that requires a coordinated international response. Harmonizing research efforts and facilitating data sharing are critical for effective monitoring and control.

Role of International Organizations:

Organizations such as the United Nations Office on Drugs and Crime (UNODC) and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) play a pivotal role in monitoring the global NPS market. unodc.orgeuropa.eu Their early warning systems are essential for the rapid dissemination of information about newly identified substances. umd.edu

Importance of Data Sharing:

Future efforts should focus on strengthening international collaboration and data sharing among:

Forensic Laboratories: Sharing analytical data, including mass spectra and chromatographic data, can help laboratories worldwide to identify new substances more quickly.

Researchers: Collaborative research projects can accelerate the pharmacological and toxicological characterization of emerging NPS.

Public Health Agencies: Sharing data on adverse events and patterns of use can inform public health responses and prevention strategies.

Establishing standardized data formats and platforms for sharing information will be crucial for building a comprehensive global knowledge base on NPS like this compound. nps.gov This collaborative approach is essential for protecting public health and safety in the face of the ever-evolving landscape of synthetic drugs. state.gov

Q & A

Basic Research Questions

Q. What are the standard spectroscopic methods for characterizing N-Isopropylpentedrone, and how should researchers interpret conflicting data?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to confirm molecular structure. For conflicting spectral data (e.g., unexpected peaks in NMR), cross-reference with synthetic intermediates, impurities, or degradation products. Ensure solvents and calibration standards are contamination-free .
  • Example Table :

TechniqueKey Peaks/DataCommon Pitfalls
¹H NMRδ 1.2 (d, 6H, isopropyl CH₃), δ 2.8 (m, pentyl chain)Solvent residues masking signals
HRMS[M+H]⁺ m/z 236.2015Adduct formation (e.g., Na⁺/K⁺)

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Employ a reductive amination approach using pentanedione and isopropylamine, with sodium cyanoborohydride as the reducing agent. Monitor reaction pH (6–7) and temperature (40–50°C) to minimize by-products. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using HPLC with UV detection (λ = 254 nm) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers at –20°C. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation. Toxicity data is limited; assume acute hazards based on structural analogs (e.g., cathinones) .

Advanced Research Questions

Q. How can discrepancies in reported pharmacological activity of this compound be resolved?

  • Methodological Answer : Conduct receptor-binding assays (e.g., dopamine/norepinephrine transporters) using radiolabeled ligands (³H-WIN35428 for DAT) and compare results across cell lines (e.g., HEK-293 vs. neuronal cultures). Control for batch-to-batch variability in compound purity. Use statistical models (ANOVA with post-hoc tests) to assess significance of contradictory results .
  • Example Workflow :

Synthesize three independent batches.

Validate purity via LC-MS.

Test EC₅₀ values across multiple assays.

Q. What analytical challenges arise in detecting this compound in biological matrices, and how can they be addressed?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with solid-phase extraction (SPE) for plasma/urine samples. Challenges include matrix effects (e.g., ion suppression) and isomer interference (e.g., N-ethylpentedrone). Mitigate via isotopic internal standards (e.g., deuterated analogs) and orthogonal separation (HILIC vs. reverse-phase) .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months). Analyze degradation via LC-MS and identify products (e.g., oxidized ketones, dimerization by-products). Recommend storage in amber vials under inert gas (N₂/Ar) to prevent photolytic/oxidative decay .

Q. What computational models predict the metabolic pathways of this compound, and how do they align with in vitro data?

  • Methodological Answer : Use in silico tools (e.g., Schrödinger’s MetaSite) to simulate CYP450-mediated metabolism. Validate with hepatocyte incubation studies (human/rat liver microsomes) and UPLC-QTOF analysis. Discrepancies between predicted and observed metabolites (e.g., β-keto reduction vs. N-dealkylation) highlight species-specific enzyme activity .

Guidelines for Data Reporting

  • Synthesis : Report yields, purity, and spectral data for all batches .
  • Pharmacology : Include IC₅₀/EC₅₀ values, statistical methods, and assay conditions (e.g., buffer pH, incubation time) .
  • Ethics : Disclose animal/human subject protocols and institutional approvals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.